ノナン酸エチル

概要

説明

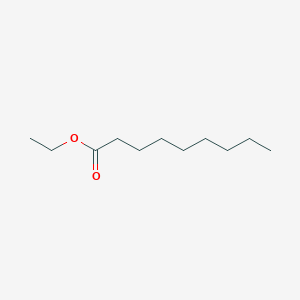

ノナン酸エチルは、ペラルゴン酸エチルとしても知られており、化学式C₁₁H₂₂O₂の有機化合物です。これは、ノナン酸とエタノールから形成されたエステルです。 この化合物は、フルーツ様の香りを持ち、無色の液体であり、香料およびフレーバー業界で頻繁に使用されます .

科学的研究の応用

Ethyl nonanoate has several applications in scientific research:

Biology: Ethyl nonanoate is used in studies related to pheromones and insect behavior due to its presence in certain insect secretions.

Medicine: It is investigated for its potential antimicrobial properties.

作用機序

ノナン酸エチルの作用機序には、鼻腔内の嗅覚受容体との相互作用が含まれ、これによりフルーティーな香りが知覚されます。 生物学的システムでは、酵素や細胞膜と相互作用し、さまざまな生化学経路に影響を与える可能性があります .

類似の化合物との比較

ノナン酸エチルは、オクタン酸エチルやデカン酸エチルなどの他のエステルと似ています。 その独特のフルーティーな香りや特定の化学的特性により、独特です。 類似の化合物には以下が含まれます。

オクタン酸エチル: 構造は似ていますが、アルキル鎖に炭素が1つ少ないです。

デカン酸エチル: ノナン酸エチルと比較して、アルキル鎖に炭素が1つ多いです.

ノナン酸エチルの独特の化学的特性と用途の組み合わせにより、さまざまな分野で貴重な化合物となっています。

生化学分析

Biochemical Properties

The biochemical properties of Ethyl nonanoate It is known that it is a metabolite, suggesting that it interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of Ethyl nonanoate Given its role as a metabolite, it is likely that it influences various cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethyl nonanoate It is likely that it exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl nonanoate It is known that the speeds of sound in ethyl nonanoate were measured by the Brillouin light scattering (BLS) method within the temperatures from (295.24 to 593.15) K and at pressures up to 10 MPa .

Dosage Effects in Animal Models

The effects of Ethyl nonanoate It is known that it is used as a flavoring agent, suggesting that it is generally regarded as safe at the dosages typically used in food products .

Metabolic Pathways

Ethyl nonanoate: is involved in various metabolic pathways due to its role as a metabolite . It likely interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Ethyl nonanoate Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout the body .

Subcellular Localization

The subcellular localization of Ethyl nonanoate Given its lipophilic nature, it is likely that it can distribute throughout the cell, potentially localizing to specific compartments or organelles based on its interactions with other biomolecules .

準備方法

ノナン酸エチルは、硫酸などの酸触媒の存在下で、ノナン酸とエタノールをエステル化することで合成できます。 この反応は、通常、エステルの生成を促進するために、混合物を還流条件下で加熱することを伴います . 工業的には、ノナン酸エチルは、ニッケル触媒の存在下で、高温でのエナンチリデン酢酸の水素化によって製造することもできます .

化学反応の分析

ノナン酸エチルは、以下を含むさまざまな化学反応を起こします。

加水分解: 水と酸または塩基触媒の存在下で、ノナン酸エチルはノナン酸とエタノールに戻ることができます。

酸化: ノナン酸エチルは、ノナン酸を生成するように酸化できます。

還元: ノナン酸エチルの還元により、ノナノールが生成されます。

科学研究への応用

ノナン酸エチルは、科学研究にいくつかの応用があります。

化学: 有機合成における試薬として、および揮発性化合物の分析のためのガスクロマトグラフィーの標準として使用されます.

生物学: ノナン酸エチルは、特定の昆虫の分泌物に見られるため、フェロモンと昆虫の行動に関する研究で使用されます。

医学: 抗菌特性の可能性について調査されています。

類似化合物との比較

Ethyl nonanoate is similar to other esters such as ethyl octanoate and ethyl decanoate. its unique fruity odor and specific chemical properties make it distinct. Similar compounds include:

Ethyl octanoate: Has a similar structure but one less carbon in the alkyl chain.

Ethyl decanoate: Has one more carbon in the alkyl chain compared to ethyl nonanoate.

Ethyl nonanoate’s unique combination of chemical properties and applications makes it a valuable compound in various fields.

特性

IUPAC Name |

ethyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEVBITUADOIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047651 | |

| Record name | Ethyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a fatty, fruity brandy-like odour | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

119.00 °C. @ 23.00 mm Hg | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0295 mg/mL at 25 °C, Soluble in propylene glycol, insoluble in water, 1ml in 10ml 70% ethanol (in ethanol) | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.867 | |

| Record name | Ethyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-29-5 | |

| Record name | Ethyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl nonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL NONANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSH683S98J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-44.5 °C | |

| Record name | Ethyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of ethyl nonanoate is C11H22O2. Its molecular weight is 186.29 g/mol. [, ]

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify ethyl nonanoate in various matrices. This technique provides information about the compound's mass spectrum and retention time, which are crucial for its identification. [, , ]

A: Ethyl nonanoate is primarily produced through the esterification of nonanoic acid with ethanol in the presence of an acid catalyst. [, , ]

A: Ethyl nonanoate is widely used as a flavoring agent in food and beverages, contributing a fruity, grape-like aroma. It's also a key component in fragrances, personal care products, and cosmetics. [, , ]

A: Research suggests that ethyl nonanoate, along with other fatty acid esters, can act as an ovipositional repellent for certain mosquito species, including Culex quinquefasciatus, C. tarsalis, and Aedes aegypti. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of ethyl nonanoate in complex mixtures, including food, beverages, and biological samples. This technique allows for sensitive and selective analysis, enabling researchers to determine even trace amounts of the compound. [, , , ]

A: Current research on ethyl nonanoate explores its use as a biofuel component and its potential applications in sustainable polymer production. [, ]

A: Future research could focus on enhancing the efficiency of ethyl nonanoate production using biocatalytic approaches. Additionally, exploring its potential in new applications, such as bio-based plasticizers or biocompatible materials, holds promise. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。